Cas no 62290-44-2 (Benzoic acid, 4-[(4-ethoxyphenyl)methoxy]-)
![Benzoic acid, 4-[(4-ethoxyphenyl)methoxy]- structure](https://ja.kuujia.com/scimg/cas/62290-44-2x500.png)
Benzoic acid, 4-[(4-ethoxyphenyl)methoxy]- 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 4-[(4-ethoxyphenyl)methoxy]-
- 4-[(4-ethoxyphenyl)methoxy]benzoic acid
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- MDL: MFCD13623054
計算された属性
- 精确分子量: 272.10488
じっけんとくせい
- PSA: 55.76
Benzoic acid, 4-[(4-ethoxyphenyl)methoxy]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 178266-2.500g |
4-[(4-Ethoxyphenyl)methoxy]benzoic acid, 95% |
62290-44-2 | 95% | 2.500g |
$1650.00 | 2023-09-10 |
Benzoic acid, 4-[(4-ethoxyphenyl)methoxy]- 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
Benzoic acid, 4-[(4-ethoxyphenyl)methoxy]-に関する追加情報
Benzoic Acid, 4-[(4-Ethoxyphenyl)Methoxy]: A Comprehensive Overview
Benzoic acid, 4-[(4-ethoxyphenyl)methoxy], also known by its CAS number 62290-44-2, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a methoxy group substituted by an ethoxyphenyl ring. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.
The synthesis of benzoic acid, 4-[(4-ethoxyphenyl)methoxy] involves a series of well-established organic reactions, including Friedel-Crafts alkylation and subsequent oxidation steps. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while minimizing the formation of byproducts.
In terms of chemical properties, benzoic acid, 4-[(4-ethoxyphenyl)methoxy] exhibits moderate acidity due to the electron-withdrawing effect of the methoxy group on the aromatic ring. This property makes it a potential candidate for use in pharmaceuticals, where acidic functionalities are often desirable for drug design. Additionally, the compound's solubility in organic solvents and its ability to form stable complexes with metal ions have been exploited in the development of novel materials for sensing applications.
Recent studies have highlighted the potential of benzoic acid, 4-[(4-ethoxyphenyl)methoxy] as a building block for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them ideal for gas storage and catalytic applications. For example, researchers have successfully incorporated this compound into MOFs that demonstrate high adsorption capacities for greenhouse gases like CO₂.
Beyond its role in materials science, benzoic acid, 4-[(4-ethoxyphenyl)methoxy] has also found applications in the field of environmental chemistry. Its ability to interact with pollutants through π–π stacking and hydrogen bonding mechanisms has led to its use in the development of sorbents for water purification. Recent experiments have shown that composites incorporating this compound can efficiently remove heavy metal ions from contaminated water sources.
The pharmacological potential of benzoic acid, 4-[(4-ethoxyphenyl)methoxy] has been explored in several preclinical studies. Its anti-inflammatory and antioxidant properties suggest that it could serve as a lead compound for drug development targeting chronic diseases such as arthritis and neurodegenerative disorders. Furthermore, ongoing research is investigating its ability to modulate cellular signaling pathways involved in cancer progression.
In conclusion, benzoic acid, 4-[(4-ethoxyphenyl)methoxy], with its unique structure and diverse functional properties, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, from materials science to pharmacology, underscoring its significance as a versatile chemical entity. As new research unfolds, this compound is expected to unlock even more innovative uses that contribute to advancements in technology and medicine.
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